molecular formula C12H11BrO3 B2617645 Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate CAS No. 1221725-86-5

Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate

Cat. No.: B2617645
CAS No.: 1221725-86-5
M. Wt: 283.121
InChI Key: XTSDPFUKARXKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate (CAS 1221725-86-5) is a benzofuran-based chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel anticancer agents. Its molecular formula is C12H11BrO3, with a molecular weight of 283.12 g/mol . The core research value of this compound lies in its role as a key synthetic precursor. The reactive bromomethyl group at the 2-position allows for further functionalization, enabling researchers to construct more complex molecules. This is exemplified in its use for the development of 3-(morpholinomethyl)benzofuran derivatives, which are investigated as potential therapeutic agents for non-small cell lung carcinoma (NSCLC) . Such derivatives have demonstrated promising in vitro antiproliferative activity against lung cancer cell lines like A549 and NCI-H23, as well as inhibitory action against VEGFR-2, a key target in anti-angiogenesis cancer therapy . As a versatile building block, this compound facilitates the exploration of structure-activity relationships in drug discovery. All products are intended for Research Use Only and are not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-8-5-3-4-6-9(8)16-10(11)7-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSDPFUKARXKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate typically involves the bromination of a suitable benzofuran precursor. One common method is the bromination of ethyl 1-benzofuran-3-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate exhibits significant antimicrobial activity. Similar brominated compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties. Notably, brominated derivatives often demonstrate lower cytotoxicity compared to their non-brominated counterparts, indicating a favorable safety profile for therapeutic applications .

In a study evaluating the antimicrobial efficacy of benzofuran derivatives, compounds structurally related to this compound exhibited activity against Gram-positive bacteria and fungi, including Candida strains . This suggests that the compound may be effective in treating infections caused by these pathogens.

Antimicrobial Activity Evaluation

In one study, derivatives of benzofurancarboxylic acids were synthesized and tested for their antimicrobial properties against various pathogens. Compounds exhibiting strong antibacterial activity were identified, including some derivatives closely related to this compound . This highlights the compound's potential role in developing new antimicrobial agents.

Cancer Research Applications

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that certain structural modifications can enhance cytotoxicity against cancer cell lines. This compound may serve as a lead compound for further development in this area due to its unique structural features that could influence biological activity .

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate and its derivatives depends on the specific biological target and pathway involved. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

Ethyl 2-(5-Cyclohexyl-3-Methylsulfinyl-1-Benzofuran-2-yl)Acetate
  • Structure : Features a methylsulfinyl group at position 3 and a cyclohexyl group at position 5, with an acetate ester at position 2.
  • Key Differences: The methylsulfinyl group introduces polarity, enhancing solubility in polar solvents compared to the bromomethyl group in the target compound .
Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate
  • Structure: Contains a bromo group at position 6, a methyl group at position 2, and a propenoxy substituent at position 3.
  • Higher molecular weight (415.3 g/mol) and lipophilicity (XLogP3 = 5.7) compared to the target compound, suggesting differences in bioavailability .
2-(Bromomethyl)Benzo[b]Furan
  • Structure : Lacks the ethyl ester at position 3, retaining only the bromomethyl group at position 2.
  • Lower molecular weight and altered solubility profile compared to the target compound .

Pharmacological Potential

  • Antimicrobial Activity: Benzofurans with sulfinyl or propenoxy groups show enhanced activity due to improved target interaction .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Substituents
Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate ~283.1 (estimated) ~3.5 4 Bromomethyl (C2), Ethyl ester (C3)
Ethyl 6-bromo-2-methyl-5-propenoxy derivative 415.3 5.7 4 Bromo (C6), Propenoxy (C5)
2-(Bromomethyl)benzo[b]furan 211.0 2.8 1 Bromomethyl (C2)

Biological Activity

Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activity, particularly its antimicrobial properties. This article provides a comprehensive overview of its biological activities, including synthesis, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C₁₂H₁₁BrO₃
  • Molecular Weight : 283.12 g/mol
  • Structure : The compound features a benzofuran moiety and a bromomethyl group, which are crucial for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that brominated derivatives tend to have lower cytotoxicity compared to their non-brominated counterparts, suggesting a favorable safety profile for potential therapeutic applications.

Comparative Antimicrobial Efficacy

Compound NameStructural FeaturesAntimicrobial Activity
This compoundBromomethyl group, benzofuran corePotential antimicrobial activity
Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylateBromomethyl group at different positionEffective against Gram-positive bacteria
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylateAdditional methoxy and amino groupsEnhanced solubility and bioactivity
Ethyl benzofuran-2-carboxylateLacks bromine substituentSimpler structure; less reactive

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that it may interact with various biological targets, potentially affecting enzyme activity or cellular pathways. For example, interactions with DNA or protein targets could clarify its mechanism of action in antimicrobial activity.

Case Studies and Research Findings

  • Antimicrobial Studies : In a study evaluating the antimicrobial properties of halogenated benzofurans, this compound showed promising results against several bacterial strains, indicating its potential as an effective antimicrobial agent .
  • Cytotoxicity Assessments : Comparative studies with other benzofuran derivatives revealed that this compound exhibited lower cytotoxicity while maintaining effective antimicrobial activity, making it a candidate for further medicinal chemistry research .
  • In Vivo Studies : Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate has been documented to inhibit tumor growth in murine models by inducing necroptosis and modulating inflammatory cytokines . Although this compound is distinct from this compound, it highlights the therapeutic potential of brominated benzofurans.

Q & A

Q. What are the most reliable synthetic routes for preparing Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate?

The compound is typically synthesized via bromination of ethyl 2-methyl-1-benzofuran-3-carboxylate using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents (e.g., CCl₄) . Alternative methods involve nucleophilic substitution reactions, such as treating benzofuran precursors with bromomethylating agents (e.g., bromomethyl ethyl carbonate) under basic conditions . Purification often employs silica gel chromatography with gradients of ethyl acetate/petroleum ether or methanol/dichloromethane .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify bromomethyl (δ4.34.7\delta \sim4.3–4.7 ppm for CH₂Br) and ester carbonyl (δ165170\delta \sim165–170 ppm) groups .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths and angles, particularly the C-Br bond (~1.9–2.0 Å) and benzofuran ring planarity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ or [M+Na]⁺, with isotopic patterns matching bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

The bromomethyl group is highly reactive, enabling:

  • Nucleophilic substitution : Reaction with amines (e.g., morpholine derivatives) to form functionalized benzofuran intermediates .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts .
  • Ester hydrolysis : Conversion to carboxylic acids under acidic or basic conditions for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromomethyl group introduction?

  • Solvent selection : Non-polar solvents (e.g., CCl₄) reduce radical side reactions compared to polar aprotic solvents .
  • Temperature control : Maintaining 60–80°C prevents over-bromination and decomposition .
  • Stoichiometry : A 1.1:1 molar ratio of brominating agent to substrate minimizes di-substitution .
  • Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction progress .

Q. What strategies resolve crystallographic data discrepancies in this compound derivatives?

  • Refinement protocols : SHELXL refinement with anisotropic displacement parameters for non-H atoms and riding models for H atoms improves accuracy .
  • Handling disorder : For flexible bromomethyl groups, split-site modeling or constraints (e.g., DFIX in SHELX) may be required .
  • Validation tools : CheckCIF/PLATON identifies outliers in bond lengths/angles, guiding manual corrections .

Q. How do electronic effects in the benzofuran core influence the bromomethyl group’s reactivity?

  • Electron-withdrawing substituents (e.g., nitro groups at C5) increase the electrophilicity of the bromomethyl carbon, accelerating nucleophilic substitutions .
  • Steric hindrance : Bulky substituents adjacent to the bromomethyl group (e.g., C2 methyl) reduce reaction rates, necessitating higher temperatures or stronger nucleophiles .
  • Computational modeling : DFT studies (e.g., using Gaussian) predict charge distribution and transition states to rationalize reactivity trends .

Q. What methodologies address low yields in multi-step syntheses involving this compound?

  • Stepwise purification : Intermediate isolation via column chromatography prevents cumulative impurities .
  • Protecting groups : Temporarily mask reactive sites (e.g., ester hydrolysis to carboxylic acid for later re-esterification) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in complex reactions .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data vary for this compound derivatives?

  • Polymorphism : Crystallization conditions (e.g., solvent polarity, evaporation rate) can produce different crystal forms with distinct melting points .
  • Impurity profiles : Residual solvents or unreacted starting materials shift NMR peaks or lower melting ranges .
  • Instrument calibration : Differences in NMR spectrometers (e.g., 300 vs. 500 MHz) affect resolution and reported δ values .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Brominating agentNBS (1.1 equiv)
SolventCCl₄ or CH₂Cl₂
Reaction temperature60–80°C
PurificationSilica gel (EtOAc:hexane 1:5)

Q. Table 2. Common Spectral Signatures

TechniqueCharacteristic DataReference
1H^{1}\text{H} NMRδ 4.35 (s, 2H, CH₂Br)
13C^{13}\text{C} NMRδ 165.2 (C=O), 33.8 (CH₂Br)
HRMS (ESI)m/z 297.9872 [M+Na]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.